3-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-fluorobenzylidene)hydrazinyl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE is a complex organic compound that features a benzisothiazole ring, a fluorophenyl group, and a hydrazinoethyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzisothiazole Ring: This can be achieved through the cyclization of appropriate precursors under oxidative conditions.
Introduction of the Fluorophenyl Group: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the fluorophenyl group to the benzisothiazole ring.
Formation of the Hydrazinoethyl Cyanide Moiety: This could involve the reaction of hydrazine derivatives with ethyl cyanide under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzisothiazole ring or the hydrazino group.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities within the molecule.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide, or other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogenating agents, nucleophiles, or electrophiles depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Materials Science:
Biology and Medicine
Drug Development: Potential use as a pharmacophore in the design of new therapeutic agents.
Biological Probes: Use in the development of probes for studying biological processes.
Industry
Chemical Manufacturing: Use as an intermediate in the synthesis of other valuable compounds.
Polymer Science:
Mechanism of Action
The mechanism of action of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar benzisothiazole rings but different substituents.
Fluorophenyl Compounds: Compounds featuring the fluorophenyl group but with different core structures.
Hydrazino Compounds: Compounds containing hydrazino groups with varying substituents.
Uniqueness
The uniqueness of 2-{1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-2-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]HYDRAZINO}ETHYL CYANIDE lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C17H13FN4O2S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(4-fluorophenyl)methylideneamino]amino]propanenitrile |
InChI |
InChI=1S/C17H13FN4O2S/c18-14-8-6-13(7-9-14)12-20-22(11-3-10-19)17-15-4-1-2-5-16(15)25(23,24)21-17/h1-2,4-9,12H,3,11H2/b20-12+ |
InChI Key |
LPXRJDHQQSCAOE-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)/N=C/C3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCC#N)N=CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.